6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde 6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15927066
InChI: InChI=1S/C12H13ClN2O2/c1-2-17-6-5-15-11-7-9(13)3-4-10(11)14-12(15)8-16/h3-4,7-8H,2,5-6H2,1H3
SMILES:
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol

6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

CAS No.:

Cat. No.: VC15927066

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde -

Specification

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
IUPAC Name 6-chloro-1-(2-ethoxyethyl)benzimidazole-2-carbaldehyde
Standard InChI InChI=1S/C12H13ClN2O2/c1-2-17-6-5-15-11-7-9(13)3-4-10(11)14-12(15)8-16/h3-4,7-8H,2,5-6H2,1H3
Standard InChI Key WWDRNBXUBXBQHC-UHFFFAOYSA-N
Canonical SMILES CCOCCN1C2=C(C=CC(=C2)Cl)N=C1C=O

Introduction

Structural and Molecular Characteristics

Core Benzimidazole Framework

The benzimidazole core consists of a fused benzene and imidazole ring system, which confers rigidity and planar geometry. Substitutions at positions 1, 2, and 6 modulate electronic properties and steric interactions. The 6-chloro group enhances electrophilicity, while the 2-ethoxyethyl side chain introduces steric bulk and hydrophobicity .

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals:

  • 1H^1\text{H} NMR (300 MHz, CDCl3_3): A singlet at δ 10.11 ppm corresponds to the aldehyde proton, while aromatic protons appear as multiplets between δ 7.40–7.93 ppm .

  • 13C^{13}\text{C} NMR: The aldehyde carbon resonates at δ 192.5 ppm, and the ethoxyethyl carbons appear at δ 66.8 (OCH2_2) and δ 14.1 (CH3_3) .

Computational Chemistry Insights

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity. The HOMO-LUMO gap of 5.3 eV suggests stability against electrophilic attack .

Synthesis and Reaction Pathways

Multi-Step Synthesis Protocols

Synthesis typically begins with 6-chloro-1H-benzimidazole, which undergoes alkylation and formylation:

  • Alkylation: Reaction with 2-ethoxyethyl bromide in the presence of NaH yields 6-chloro-1-(2-ethoxyethyl)-1H-benzimidazole .

  • Formylation: Vilsmeier-Haack reaction using phosphoryl chloride (POCl3_3) and dimethylformamide (DMF) introduces the aldehyde group at position 2 .

Optimization Challenges

Yields range from 60–75% due to competing side reactions, such as over-alkylation or oxidation of the aldehyde . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) achieves >98% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition at temperatures >150°C, with the aldehyde group prone to oxidation under acidic conditions.

Thermal Analysis

Differential scanning calorimetry (DSC) shows a melting point of 148–150°C, while thermogravimetric analysis (TGA) reveals 5% weight loss at 180°C .

Applications in Materials Science

Coordination Chemistry

The aldehyde group facilitates Schiff base formation with amines, enabling synthesis of metal complexes. A Cu(II) complex exhibits catalytic activity in Suzuki-Miyaura cross-coupling reactions (yield: 82%) .

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